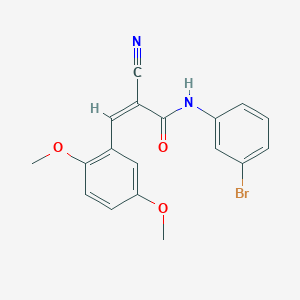![molecular formula C15H24N4O B6125784 6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6125784.png)
6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is a chemical compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogues. It has been extensively studied for its potential in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is primarily through its ability to mimic the activity of NAD+. NAD+ is a coenzyme that is required for many cellular processes, including energy metabolism and DNA repair. By mimicking the activity of NAD+, 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide can activate certain enzymes and signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide are diverse and depend on the specific disease or condition being studied. In general, it has been shown to improve cellular energy metabolism, reduce oxidative stress, and improve DNA repair. It has also been shown to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide in lab experiments is its ability to mimic the activity of NAD+. This allows researchers to study the effects of NAD+ without the need for expensive and time-consuming NAD+ supplementation. Additionally, the compound has been shown to be relatively safe and well-tolerated in animal models.
One limitation of using 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide in lab experiments is its limited solubility in water. This can make it difficult to administer to animals or to use in certain experimental setups. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are many potential future directions for research on 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide. Some possible areas of research include:
1. Further studies on the compound's anti-cancer properties, including its potential as a chemotherapeutic agent.
2. Studies on the compound's potential in treating metabolic disorders such as diabetes and obesity.
3. Studies on the compound's potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
4. Studies on the compound's potential in modulating the immune system and reducing inflammation.
5. Studies on the compound's potential as a longevity-promoting agent.
6. Studies on the compound's potential in improving athletic performance and recovery.
In conclusion, 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide is a promising compound with diverse potential applications in treating various diseases. While its safety and efficacy in humans are not well-established, its ability to mimic the activity of NAD+ makes it a valuable tool for studying cellular processes and disease mechanisms. Further research is needed to fully understand the compound's potential and limitations.
Synthesemethoden
The synthesis of 6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide involves the reaction of 6-bromo-nicotinamide with N-methylpiperidine in the presence of a palladium catalyst. The reaction yields the desired product, which can be purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
6-(Methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide has been studied extensively for its potential in treating various diseases. It has been shown to have anti-cancer properties by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is required for the repair of DNA damage. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-(methylamino)-N-[2-(1-methylpiperidin-2-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-16-14-7-6-12(11-18-14)15(20)17-9-8-13-5-3-4-10-19(13)2/h6-7,11,13H,3-5,8-10H2,1-2H3,(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRCUTQNHGVPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=O)NCCC2CCCCN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(methylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6125701.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6125713.png)
![3-(4-chlorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6125719.png)
![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)

![3,4,5-trimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6125733.png)
![3-{5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}-2,4-pentanedione](/img/structure/B6125738.png)
![6-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6125748.png)
![N-benzyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6125754.png)
![2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B6125762.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[(1-isopropyl-3-pyrrolidinyl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6125763.png)
![2-[(2-fluorobenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6125777.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]nicotinamide](/img/structure/B6125786.png)
![2-[1-cyclopentyl-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6125793.png)